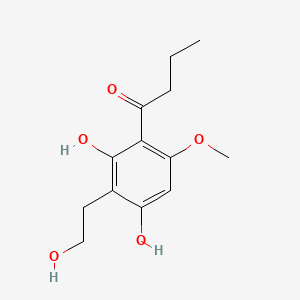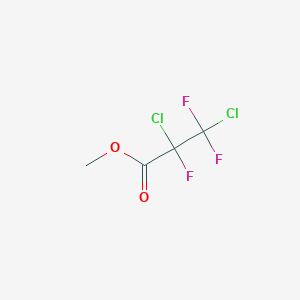
1,1,1-Trifluoro-2-(trifluoromethoxy)ethane
説明
The compound 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane is a fluorinated ethane derivative that is of interest in various chemical research areas. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related fluorinated compounds and their potential applications. For instance, the reactivity of hydrofluorocarbons like 1,1,1,2-tetrafluoroethane towards base attack gives us a glimpse into the stability and reactivity of fluorinated ethanes . Similarly, the study of 1,1,1-tris(hydroxymethyl)ethane as a tripod ligand for copper-catalyzed reactions indicates the versatility of ethane derivatives in catalysis .
Synthesis Analysis
The synthesis of related compounds such as 1,1,1-trifluorodiazomethane involves the diazotization of 2,2,2-trifluoroethylamine hydrochloride, which suggests that similar diazotization methods could potentially be applied to the synthesis of 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane . However, the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of fluorinated ethanes can be studied using techniques such as NMR spectroscopy in liquid crystal solvents, as demonstrated by the analysis of 1,1,1-trifluoroethane . This method allows for the determination of internuclear distances and the understanding of chemical shift anisotropies, which are crucial for understanding the molecular structure of fluorinated compounds.
Chemical Reactions Analysis
The chemical reactivity of fluorinated ethanes is highlighted by the generation and stability of various anions derived from these compounds. For example, the generation of trifluorovinyllithium from 1,1,1,2-tetrafluoroethane indicates that fluorinated ethanes can participate in base-induced dehydrofluorination reactions . This provides a basis for understanding the potential reactions that 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated ethanes are influenced by their fluorine content. For instance, the metabolism of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane by P4502E1 enzyme in liver microsomes results in the formation of various metabolites, including inorganic fluoride . This suggests that the compound 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane may also be metabolized in a similar manner, leading to the production of fluorinated metabolites. Additionally, the use of scandium trifluoromethanesulfonate as a Lewis acid catalyst in acylation reactions underscores the potential utility of fluorinated compounds in synthetic chemistry .
科学的研究の応用
Chemical Properties and Synthesis
- Trifluorodiazomethane : 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane is a key precursor in the synthesis of trifluorodiazomethane, used as a trifluoroethyl carbene source for cyclopropanation and a 1,3-dipole reagent for dipolar cycloaddition. This compound is significant in chemical synthesis due to its unique reactivity and properties (Duan & Xiao, 2016).
Radiation Chemistry
- Radiation-Induced Reactions : Research shows that 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane undergoes significant chemical transformations when exposed to gamma rays, forming hydrogen fluoride. This is critical in understanding the radiation chemistry of fluorine-containing compounds (Chu & Heckel, 1976).
Applications in Catalysis
- Copper-Catalyzed Reactions : It is used as a ligand in copper-catalyzed cross-coupling reactions. This application is particularly important in organic synthesis, enabling the formation of various chemical bonds efficiently (Chen & Chen, 2006).
Environmental and Biological Implications
- Dechlorination and Biodegradation : Studies have explored the use of 1,1,1-Trifluoro-2-(trifluoromethoxy)ethane in environmental remediation, specifically in the co-removal of chlorinated compounds through processes like catalytic reduction and biodegradation (Luo et al., 2021).
Thermodynamic and Kinetic Studies
Vapor-Liquid Equilibria : The compound's role in determining the vapor-liquid equilibrium of certain systems has been studied, providing insights into its thermodynamic properties and interactions with other substances (Hiaki et al., 2003).
Reactivity with Bases : Its reactivity towards bases has been explored, leading to the generation and study of various anions, which is significant in understanding its chemical behavior and potential applications (Burdon et al., 1999).
特性
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-2(5,6)1-10-3(7,8)9/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVZDOGOCGRMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380394 | |
| Record name | 2,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20193-67-3 | |
| Record name | 2,2,2-Trifluoroethyl trifluoromethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid](/img/structure/B3031135.png)


![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)



![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)



![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(4-trifluoromethyl-phenyl)-amine](/img/structure/B3031158.png)